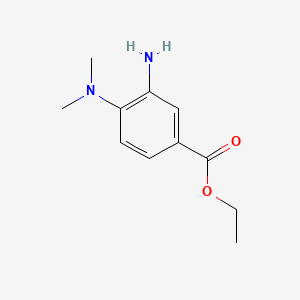

Ethyl 3-amino-4-(dimethylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-4-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15N2O2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis, photoinitiation, and as an ultraviolet filter in sunscreens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Ethyl 3-amino-4-(dimethylamino)benzoate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 3-amino-4-(dimethylamino)benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization. This process is crucial in the formation of cross-linked polymer networks in UV-curable coatings and inks .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the amino group at the 3-position.

Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Ethyl 4-aminobenzoate: Similar but without the dimethylamino group.

Uniqueness

Ethyl 3-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual functionality enhances its reactivity and makes it suitable for specific applications, such as photoinitiation and UV filtration, where other similar compounds may not be as effective .

Actividad Biológica

Ethyl 3-amino-4-(dimethylamino)benzoate, also known as EDC, is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C14H24ClN3O2

- Molecular Weight : 301.81 g/mol

- Purity : Typically ≥95%

This compound primarily functions by interacting with carboxyl groups in biological molecules. The compound forms amine-reactive O-acylisourea intermediates, facilitating the formation of amide bonds essential for peptide synthesis and other biochemical pathways. This mechanism is crucial for its role in drug development, particularly as a β3-adrenoceptor agonist, which may be beneficial in treating conditions like preterm labor.

Pharmacological Characterization

- Receptor Interaction : EDC has demonstrated specificity for certain receptors, which highlights its potential therapeutic roles in modulating biological responses.

- Peptide Synthesis : The activation of carboxyl groups by EDC is vital for peptide bond formation, making it a valuable reagent in biochemical research .

In Vivo Studies

Recent studies have explored the in vivo efficacy of compounds related to EDC. For instance, compounds with similar structures were tested in mouse models to evaluate their effectiveness against bacterial infections. While some showed promising results, others lacked efficacy compared to standard treatments like rifampin and ethambutol .

Case Studies and Research Findings

Several studies have investigated the biological activity of EDC and its derivatives:

- Study on Peptide Bond Formation : Research indicated that EDC effectively forms stable amide bonds with primary amines under physiological conditions (pH 4.7–6.0), enhancing its utility in peptide synthesis.

- Therapeutic Applications : EDC's role as a β3-adrenoceptor agonist suggests potential applications in treating metabolic disorders and conditions requiring smooth muscle relaxation, such as asthma and preterm labor .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound (EDC) | C14H24ClN3O2 | Peptide synthesis, β3-adrenoceptor agonism |

| Ethyl 3-amino-4-(diethylamino)benzoate | C13H18N2O2 | Local anesthetic properties, modulation of pain pathways |

| Methyl 2-amino-5-bromobenzoate | C9H10BrN2O2 | Antimicrobial activity |

Propiedades

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNOYGFOGCRYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.